

3-(2,4-Dichlorophenyl)-1H-pyrazole IUPAC name and synonyms

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(2,4-Dichlorophenyl)-1H-pyrazole

Cat. No.: B118132

[Get Quote](#)

An In-Depth Technical Guide to **3-(2,4-Dichlorophenyl)-1H-pyrazole**: A Privileged Scaffold in Modern Drug Discovery

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets.[1][2][3] This guide focuses on a specific, highly functional derivative: **3-(2,4-Dichlorophenyl)-1H-pyrazole**. The strategic placement of a dichlorophenyl moiety on the pyrazole core imparts unique physicochemical properties that are advantageous for developing novel therapeutics. We will provide an in-depth exploration of its nomenclature, chemical properties, synthesis, and its established role as a foundational building block in the development of advanced pharmaceutical agents. This document is intended for researchers and professionals in drug development, offering both foundational knowledge and practical insights into the application of this versatile compound.

Chemical Identity and Nomenclature

A precise understanding of a compound's nomenclature is critical for unambiguous scientific communication. The case of **3-(2,4-Dichlorophenyl)-1H-pyrazole** presents an interesting point regarding tautomerism inherent to the pyrazole ring system.

IUPAC Name and Tautomerism

The pyrazole ring can exist in two tautomeric forms, which can lead to ambiguity in numbering the ring positions. While commonly referred to as **3-(2,4-Dichlorophenyl)-1H-pyrazole**, the formal IUPAC name is 5-(2,4-Dichlorophenyl)-1H-pyrazole.^[4] This is because the naming convention prioritizes the tautomer that allows for a lower locant number for the substituent. The diagram below illustrates this equilibrium.

Caption: Prototropic tautomerism of the pyrazole ring.

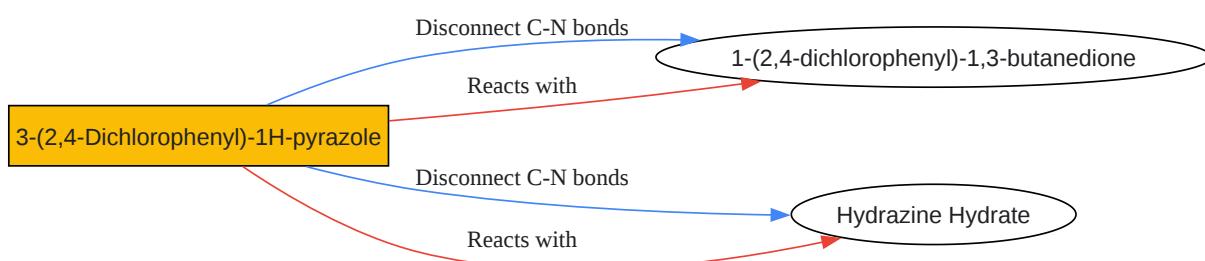
Identifiers and Synonyms

For practical laboratory use and database searching, various identifiers are employed. The following table summarizes the key identifiers for this compound.

Identifier	Value	Source
CAS Number	154257-67-7	[4]
PubChem CID	2736072	[4]
Molecular Formula	C ₉ H ₆ Cl ₂ N ₂	[4]
IUPAC Name	5-(2,4-dichlorophenyl)-1H-pyrazole	[4]
Common Synonyms	3-(2,4-Dichlorophenyl)pyrazole	[4]
1H-Pyrazole, 3-(2,4-dichlorophenyl)-		[4]

Physicochemical Properties

The physicochemical profile of a compound is a primary determinant of its pharmacokinetic and pharmacodynamic behavior. The dichlorophenyl substitution significantly influences properties such as lipophilicity and molecular weight.


Property	Value	Notes / Source
Molecular Weight	213.06 g/mol	Computed by PubChem.[4]
XLogP3	3.1	A measure of lipophilicity. Computed by PubChem.[4]
Hydrogen Bond Donor Count	1	The N-H group on the pyrazole ring.[4]
Hydrogen Bond Acceptor Count	1	The non-protonated nitrogen atom.[4]
Polar Surface Area	28.7 Å ²	Computed by Cactvs.[4]

Synthesis and Reaction Chemistry

The synthesis of substituted pyrazoles is a well-established area of heterocyclic chemistry. The most common and robust method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1]

Retrosynthetic Analysis and Proposed Workflow

A general and efficient pathway to **3-(2,4-Dichlorophenyl)-1H-pyrazole** involves the reaction between 1-(2,4-dichlorophenyl)-1,3-butanedione and hydrazine hydrate.

[Click to download full resolution via product page](#)

Caption: General retrosynthetic approach for the target pyrazole.

Detailed Experimental Protocol

This protocol describes a representative synthesis. As a self-validating system, the rationale behind key steps is provided.

Objective: To synthesize **3-(2,4-Dichlorophenyl)-1H-pyrazole**.

Materials:

- 1-(2,4-dichlorophenyl)-1,3-butanedione
- Hydrazine hydrate ($\text{N}_2\text{H}_4 \cdot \text{H}_2\text{O}$)
- Glacial Acetic Acid
- Ethanol
- Deionized Water
- Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser
- Rotary evaporator
- Melting point apparatus

Procedure:

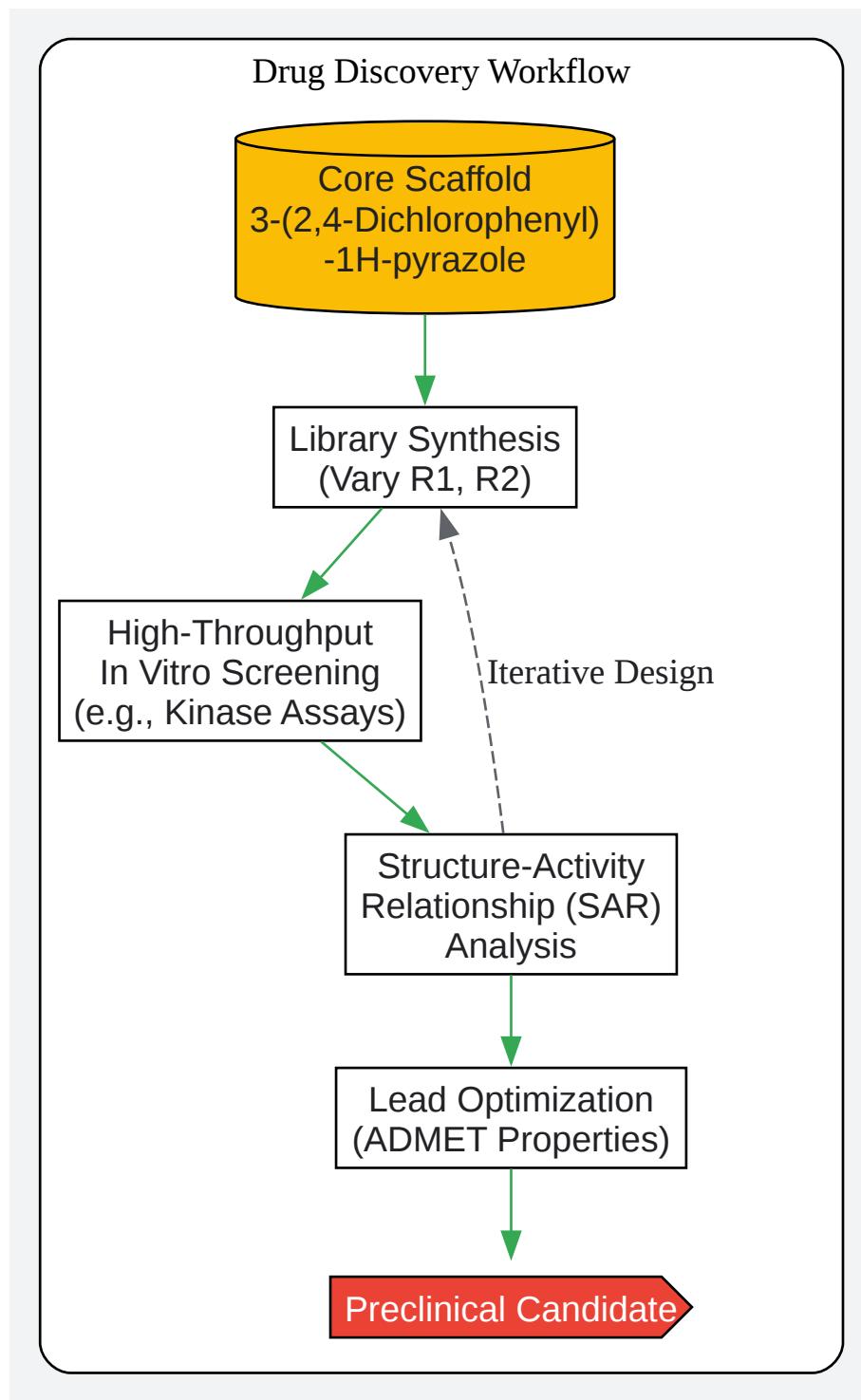
- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-(2,4-dichlorophenyl)-1,3-butanedione (10 mmol, 1.0 eq) in glacial acetic acid (50 mL).
 - Expertise & Experience: Acetic acid serves as both a solvent and an acid catalyst, promoting the initial condensation and the subsequent dehydration to form the aromatic pyrazole ring.
- Addition of Hydrazine: To the stirring solution, add hydrazine hydrate (12 mmol, 1.2 eq) dropwise at room temperature.

- Trustworthiness: A slight excess of hydrazine ensures the complete consumption of the limiting diketone starting material. The dropwise addition helps to control any initial exotherm.
- Reflux: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Authoritative Grounding: The cyclocondensation of hydrazines with 1,3-dicarbonyls is a classic and reliable method for pyrazole formation.[\[1\]](#)
- Work-up and Isolation: After cooling to room temperature, pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold water while stirring. A precipitate will form.
 - Causality: The product is sparingly soluble in water, while the acetic acid and excess hydrazine are soluble. This step facilitates the precipitation and initial purification of the crude product.
- Filtration: Collect the solid product by vacuum filtration, washing the filter cake with copious amounts of deionized water to remove residual acetic acid.
- Purification: Recrystallize the crude solid from a minimal amount of hot ethanol.
 - Self-Validation: Successful recrystallization, indicated by the formation of well-defined crystals upon cooling, is a strong indicator of product purity. The melting point of the purified product should be sharp and consistent with literature values.
- Drying and Characterization: Dry the purified crystals under vacuum. Characterize the final product by determining its melting point and using spectroscopic methods (^1H NMR, ^{13}C NMR, MS).

Role in Drug Discovery and Development

3-(2,4-Dichlorophenyl)-1H-pyrazole is not merely an academic curiosity; it is a key intermediate and structural motif in numerous biologically active compounds. The pyrazole core acts as a stable, aromatic scaffold, while the dichlorophenyl group can engage in crucial hydrophobic and halogen-bonding interactions within protein binding pockets.

Biological Activities of Pyrazole Derivatives


The pyrazole scaffold is present in drugs with a wide array of therapeutic applications, demonstrating its versatility.[\[2\]](#)[\[3\]](#) These include:

- Anti-inflammatory: Celecoxib (a COX-2 inhibitor).
- Anticancer: Ruxolitinib (a JAK inhibitor).[\[3\]](#)
- Antiviral & Antibacterial: Various derivatives show potent activity against resistant strains.[\[3\]](#)
[\[5\]](#)
- Metabolic Disorders: The anti-obesity drug Rimonabant (a CB1 receptor antagonist) features a pyrazole core.

The specific **3-(2,4-Dichlorophenyl)-1H-pyrazole** moiety has been incorporated into compounds evaluated for anticancer and antimicrobial properties.[\[5\]](#)[\[6\]](#) For instance, derivatives have been synthesized and tested against cell lines like A549 (lung carcinoma), showing promising cytotoxic activity.[\[5\]](#)

Case Study: A Scaffold for Kinase Inhibitors

Many protein kinase inhibitors utilize a heterocyclic core to anchor the molecule in the ATP-binding site. The N-H donor and sp^2 nitrogen acceptor of the pyrazole ring can mimic the hydrogen bonding interactions of the adenine portion of ATP.

[Click to download full resolution via product page](#)

Caption: Use of the pyrazole scaffold in a typical drug discovery pipeline.

The 2,4-dichloro substitution pattern on the phenyl ring is particularly effective. The chlorine atoms can enhance binding affinity through halogen bonding and occupy hydrophobic pockets,

while also modulating the compound's metabolic stability by blocking potential sites of oxidative metabolism. This makes **3-(2,4-Dichlorophenyl)-1H-pyrazole** an excellent starting point for generating libraries of potential kinase inhibitors for oncology and immunology targets.

Conclusion

3-(2,4-Dichlorophenyl)-1H-pyrazole, or 5-(2,4-Dichlorophenyl)-1H-pyrazole by IUPAC nomenclature, is a compound of significant interest to the scientific and pharmaceutical communities. Its straightforward and high-yielding synthesis, combined with its favorable physicochemical properties and proven track record as a core component of bioactive molecules, solidifies its status as a privileged scaffold. This guide has provided a comprehensive overview, from its fundamental chemical identity to its strategic application in drug discovery, equipping researchers with the necessary knowledge to leverage this potent chemical entity in their own research and development endeavors.

References

- PubChem. **3-(2,4-Dichlorophenyl)-1H-pyrazole**.
- PubChem. 3-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole.
- ResearchGate. Synthesis and biological evaluation of 3-(2,4-dichlorophenoxyethyl)-1-phenyl-1H-pyrazole derivatives as potential antitumor agents. [\[Link\]](#)
- Wikipedia. TM-38837. [\[Link\]](#)
- PubChem. Pyrazole, 3-amino-4-(3,4-dichlorophenyl)-.
- PubMed. Efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)
- Organic Syntheses. 1-BENZYL-3-(4-CHLOROPHENYL)-5-p-TOLYL-1H-PYRAZOLE. [\[Link\]](#)
- National Institutes of Health (NIH).
- World Journal of Pharmaceutical Research.
- MDPI.
- National Institutes of Health (NIH). Pyrazole: an emerging privileged scaffold in drug discovery. [\[Link\]](#)
- ResearchGate.
- ChEBI. 4-[2-(2,4-dichlorophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(2,4-Dichlorophenyl)-1H-pyrazole | C9H6Cl2N2 | CID 2736072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- To cite this document: BenchChem. [3-(2,4-Dichlorophenyl)-1H-pyrazole IUPAC name and synonyms]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b118132#3-2-4-dichlorophenyl-1h-pyrazole-iupac-name-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

